molecular formula C25H24N2O5 B11413712 1'-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

1'-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11413712
M. Wt: 432.5 g/mol
InChI Key: RUECFBJRUGMZKC-UHFFFAOYSA-N
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Description

1’-METHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chromeno and an indole ring, making it a significant molecule in medicinal chemistry and synthetic organic chemistry.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

1'-methyl-2-(3-propan-2-yloxypropyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C25H24N2O5/c1-15(2)31-14-8-13-27-23(29)22-20(21(28)16-9-4-7-12-19(16)32-22)25(27)17-10-5-6-11-18(17)26(3)24(25)30/h4-7,9-12,15H,8,13-14H2,1-3H3

InChI Key

RUECFBJRUGMZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C13C4=CC=CC=C4N(C3=O)C)C(=O)C5=CC=CC=C5O2

Origin of Product

United States

Preparation Methods

The synthesis of 1’-METHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves multiple steps, starting with the preparation of the chromeno and indole precursors. These precursors are then subjected to a series of reactions, including cyclization and spiro formation, under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-METHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other spiro compounds with different ring structures and functional groups. Compared to these compounds, 1’-METHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is unique due to its specific combination of chromeno and indole rings, which may confer distinct biological and chemical properties.

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